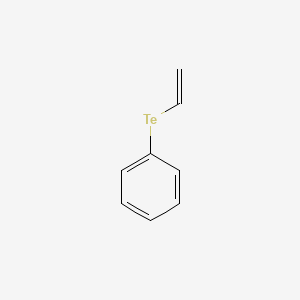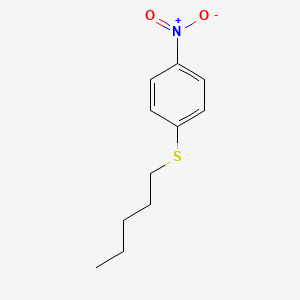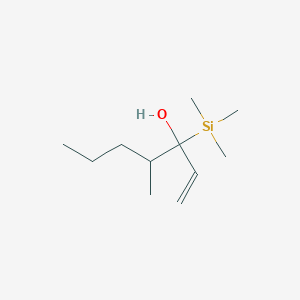
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is notable for its unique structural features, which include a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhept-1-yne and trimethylsilyl chloride.
Hydrosilylation: The key step involves the hydrosilylation of 4-methylhept-1-yne with trimethylsilyl chloride in the presence of a platinum catalyst. This reaction introduces the trimethylsilyl group to the alkyne, forming 4-Methyl-3-(trimethylsilyl)hept-1-yne.
Hydroboration-Oxidation: The resulting product undergoes hydroboration-oxidation to convert the alkyne into an alcohol, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: 4-Methyl-3-(trimethylsilyl)heptan-3-one.
Reduction: 4-Methyl-3-(trimethylsilyl)heptan-3-ol.
Substitution: 4-Methyl-3-(trimethylsilyl)hept-1-en-3-halide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as silicone-based polymers.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-heptanol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)hept-1-en-3-ol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-3-(trimethylsilyl)hex-1-en-3-ol: Similar structure but has a shorter carbon chain.
Uniqueness
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
| 76436-88-9 | |
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
4-methyl-3-trimethylsilylhept-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(12,8-2)13(4,5)6/h8,10,12H,2,7,9H2,1,3-6H3 |
InChI-Schlüssel |
FUFHIEHTYSWEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C=C)(O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



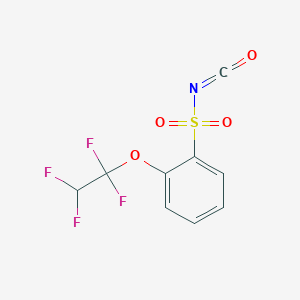
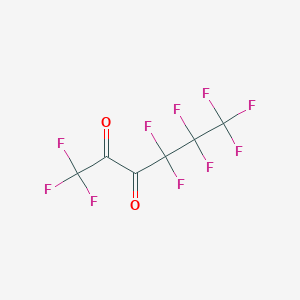

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
